N-(sec-butyl)-2-((4-(butylamino)quinazolin-2-yl)thio)acetamide

Description

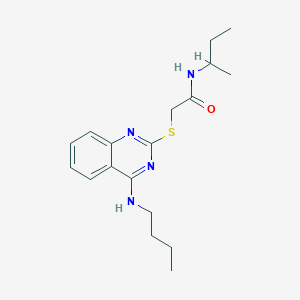

"N-(sec-butyl)-2-((4-(butylamino)quinazolin-2-yl)thio)acetamide" is a synthetic quinazoline derivative featuring a thioacetamide linker and dual alkylamino substituents. The compound integrates a quinazolin-2-yl core modified with a butylamino group at position 4 and a sec-butylacetamide moiety via a sulfur bridge at position 2.

Properties

IUPAC Name |

N-butan-2-yl-2-[4-(butylamino)quinazolin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4OS/c1-4-6-11-19-17-14-9-7-8-10-15(14)21-18(22-17)24-12-16(23)20-13(3)5-2/h7-10,13H,4-6,11-12H2,1-3H3,(H,20,23)(H,19,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMBMGCKIPUVOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(sec-butyl)-2-((4-(butylamino)quinazolin-2-yl)thio)acetamide is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 306.43 g/mol. The structure features a quinazoline ring substituted with a butylamino group and a thioacetamide moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds derived from quinazoline, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar quinazolinone derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.31 to 5.0 µg/mL .

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer potential. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may share these properties due to its structural similarities.

Case Studies and Research Findings

- Antimicrobial Screening : A recent study synthesized various quinazoline derivatives and tested their antimicrobial efficacy. The results showed that certain derivatives had potent activity against S. aureus, with IC50 values comparable to established antibiotics .

- Molecular Docking Studies : Computational studies have suggested that this compound may effectively bind to the active sites of bacterial DNA gyrase, an essential enzyme for bacterial replication. This binding could inhibit bacterial growth, supporting its potential as an antimicrobial agent .

- Cytotoxicity Assessments : Cytotoxicity tests conducted on VERO cell lines revealed that related quinazoline compounds exhibited relatively low toxicity (IC50 > 600 µg/mL), suggesting a favorable safety profile for further development .

Data Summary Table

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several classes of quinazoline-thioacetamide derivatives (Table 1):

Key Observations :

- Substituent Impact: The butylamino and sec-butyl groups in the target compound likely enhance lipophilicity compared to phenyl or sulfamoyl substituents in analogs (e.g., compound 5, 15o) . This may influence pharmacokinetic properties such as membrane permeability.

- Activity Trends: Dichlorobenzylthio (15o) and sulfamoylphenyl (5) substituents correlate with potent antitumor activity, suggesting that electron-withdrawing groups enhance cytotoxicity. The absence of such groups in the target compound may limit its antitumor efficacy unless compensated by the alkylamino moieties .

Pharmacological and Physicochemical Properties

- Antitumor Potential: While the target compound lacks direct activity data, structural analogs like 15o (IC50 = 1.96 μM) highlight the importance of the quinazoline-thioacetamide scaffold in targeting cancer cell proliferation .

- Anti-inflammatory Activity: Analogous 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide () shows enhanced anti-inflammatory effects compared to Diclofenac, suggesting that alkylamino substituents may modulate this activity .

- Solubility and Stability: The sec-butyl group may improve solubility in organic solvents compared to bulkier aryl substituents (e.g., 4-phenoxyphenyl in compound 24, ) but could reduce aqueous solubility relative to sulfonamide derivatives (compound 5, ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.